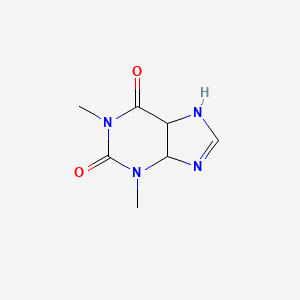

1H-Purine-2,6-dione, 3,4,5,9-tetrahydro-1,3-dimethyl-

Description

Properties

CAS No. |

46155-90-2 |

|---|---|

Molecular Formula |

C7H10N4O2 |

Molecular Weight |

182.18 g/mol |

IUPAC Name |

1,3-dimethyl-5,7-dihydro-4H-purine-2,6-dione |

InChI |

InChI=1S/C7H10N4O2/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13/h3-5H,1-2H3,(H,8,9) |

InChI Key |

ONILBYQUDNGOOI-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2C(C(=O)N(C1=O)C)NC=N2 |

Origin of Product |

United States |

Preparation Methods

Classical Synthetic Route via Purine Derivatives

The classical synthesis of this compound typically starts from purine or xanthine derivatives, involving methylation and selective reduction steps:

- Starting Material: Xanthine or 1,3-dimethylxanthine derivatives

- Methylation: Alkylation at N1 and N3 positions using methyl iodide or dimethyl sulfate under basic conditions to produce 1,3-dimethyl derivatives.

- Partial Reduction: Controlled hydrogenation or chemical reduction to achieve tetrahydro substitution at positions 3,4,5,9 on the purine ring, often using catalytic hydrogenation with palladium or platinum catalysts or chemical reductants such as sodium borohydride under specific conditions.

Synthesis via Thioxo Intermediates and Subsequent Functionalization

A more recent and versatile method involves the synthesis of 1,3-dimethyl-8-thioxo-3,7,8,9-tetrahydro-1H-purine-2,6-dione as an intermediate, followed by further functionalization:

- Step 1: Reaction of a suitable precursor (compound 5 in referenced literature) with carbon disulfide (CS2) in anhydrous dimethylformamide (DMF) under reflux for several hours to introduce the thioxo group at position 8.

- Step 2: Work-up by adding cold water to precipitate the thioxo intermediate, followed by filtration and purification.

- Step 3: The thioxo intermediate undergoes nucleophilic substitution reactions with various alkyl or aryl halides or amides in aqueous NaOH or ethanol solutions to yield substituted purine-2,6-dione derivatives.

- Analytical Characterization: The intermediates and final products are characterized by IR spectroscopy (noting characteristic N-H, C=O, and aromatic bands), 1H-NMR, mass spectrometry, and elemental analysis to confirm structure and purity.

Novel Synthetic Approaches for Derivative Preparation

Several studies have reported the synthesis of novel derivatives based on the purine-2,6-dione scaffold, which also provide insight into preparation methods for the parent compound:

- Arylpiperazine Derivatives: Using 8-aminoalkyl substitution on the purine core, synthesized via nucleophilic substitution of halogenated precursors with arylpiperazine compounds in polar solvents, yielding products in moderate to good yields (50-65%).

- Pyrimido[4,5-c]pyridazine-5,7-diones: A related synthetic pathway involves condensation reactions of purine derivatives with hydrazines or amines to form fused ring systems, which can be back-transformed or modified to yield the tetrahydro-1,3-dimethylpurine-2,6-dione core.

Comparative Data Table of Preparation Methods

Analytical and Characterization Techniques

Throughout these preparation methods, the following analytical techniques are routinely employed to confirm the identity and purity of the compound:

- Infrared (IR) Spectroscopy: Identification of characteristic functional groups such as N-H stretches (~3450 cm^-1), C=O stretches (~1680-1700 cm^-1), and aromatic C-H stretches.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR for chemical shift assignments confirming methyl groups at N1 and N3, and tetrahydro ring saturation.

- Mass Spectrometry (MS): Electron ionization (EI) and fast atom bombardment (FAB) methods to confirm molecular weight and fragmentation patterns.

- Elemental Analysis: Carbon, hydrogen, nitrogen, and sulfur content to verify molecular composition.

- Thin Layer Chromatography (TLC): Monitoring reaction progress and purity using silica gel plates and appropriate solvent systems.

Chemical Reactions Analysis

1H-Purine-2,6-dione, 3,4,5,9-tetrahydro-1,3-dimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other purine derivatives . In biology and medicine, it has been studied for its potential antiviral and anticancer properties . It is also used in the pharmaceutical industry for the development of new drugs .

Mechanism of Action

The mechanism of action of 1H-Purine-2,6-dione, 3,4,5,9-tetrahydro-1,3-dimethyl- involves its interaction with specific molecular targets and pathways. For example, it acts as a phosphodiesterase inhibitor, which increases the levels of cyclic AMP and cyclic GMP in cells, leading to various physiological effects . This compound also interacts with adenosine receptors, which play a role in its biological activities .

Comparison with Similar Compounds

Structural and Functional Differences

The purine dione core allows diverse substitutions that modulate pharmacological and physicochemical properties. Below is a comparative analysis of key analogs:

Key Observations:

Substituent Effects: Theophylline’s 1,3-dimethyl groups enhance solubility and adenosine receptor affinity compared to non-methylated analogs like Uric acid (). Phenyl or methoxyphenyl substitutions (e.g., ) introduce steric bulk, likely reducing water solubility but increasing lipophilicity, which could enhance blood-brain barrier penetration.

Hydrogenation Patterns :

- Theophylline’s 3,7-dihydro configuration (vs. 3,9-dihydro in other compounds) impacts ring tautomerism and metabolic stability .

Pharmacological and Industrial Relevance

- Theophylline : Widely used in asthma management due to its bronchodilatory effects via phosphodiesterase inhibition .

- Diquat Dibromide Derivatives : lists 1H-Purine-2,6-dione, 7-(2,3-dihydroxypropyl)-3,7-dihydro-1,3-dimethyl- (CAS 85-00-7) as a precursor to Diquat ion (CAS 2764-72-9), a herbicide. This highlights the role of purine diones in agrochemical synthesis .

- 8-Substituted Derivatives : Compounds like 8-(4-methoxyphenyl)-1,9-dimethyl- () may exhibit altered receptor binding profiles, though clinical data remain scarce.

Physicochemical Properties

Limited experimental data are available for less common derivatives, but computed properties (e.g., molecular weight, PSA) suggest trends:

- Theophylline : Molecular weight 180.16 g/mol; high aqueous solubility (∼7 mg/mL).

- 8-Phenyl derivative (CAS 2850-37-5): Higher density (1.398 g/cm³) and molecular weight (242.23 g/mol) due to aromatic substitution .

Biological Activity

1H-Purine-2,6-dione, 3,4,5,9-tetrahydro-1,3-dimethyl- (commonly referred to as theophylline) is a bicyclic compound belonging to the purine family. Its unique structure comprises a fused imidazole and pyrimidine ring system, characterized by two methyl groups at the 1 and 3 positions of the purine ring. This compound has garnered attention due to its significant biological activities and potential therapeutic applications.

- Molecular Formula : C7H10N4O2

- Molecular Weight : Approximately 168.16 g/mol

- CAS Number : 3052767

Pharmacological Effects

1H-Purine-2,6-dione exhibits a range of pharmacological effects primarily attributed to its structural similarity to natural purines. Key activities include:

- Bronchodilation : Theophylline is widely recognized for its role as a bronchodilator in the treatment of asthma and chronic obstructive pulmonary disease (COPD). It works by inhibiting phosphodiesterase enzymes, leading to increased levels of cyclic AMP (cAMP) in airway smooth muscle cells, resulting in relaxation and dilation of bronchial passages .

- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties by modulating immune responses and inhibiting pro-inflammatory cytokines. This activity is particularly relevant in conditions like asthma and allergic reactions .

- CNS Stimulation : Theophylline exhibits central nervous system stimulant effects similar to caffeine. It can enhance alertness and reduce fatigue through adenosine receptor antagonism .

The biological activity of theophylline is primarily mediated through:

- Phosphodiesterase Inhibition : By inhibiting phosphodiesterase enzymes, theophylline increases intracellular cAMP levels, which is crucial for various signaling pathways involved in muscle relaxation and anti-inflammatory responses .

- Adenosine Receptor Antagonism : Theophylline blocks adenosine receptors (A1 and A2), contributing to its stimulant effects and promoting bronchodilation .

Case Studies

- Asthma Treatment : A clinical study involving patients with moderate to severe asthma showed that theophylline significantly improved lung function when used as an adjunct therapy alongside inhaled corticosteroids. Patients exhibited increased forced expiratory volume (FEV1) and reduced symptoms .

- Neuroprotective Effects : Research has indicated that theophylline may have neuroprotective effects in models of neurodegenerative diseases. It was found to reduce tau hyperphosphorylation and neuronal loss in tauopathy models, suggesting potential applications in treating Alzheimer’s disease .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Theophylline (1H-Purine-2,6-dione) | Methylated purine derivative | Bronchodilator; CNS stimulant |

| Caffeine | Methylated xanthine | Stimulant; enhances alertness |

| 7-Methylxanthine | Methylated derivative of xanthine | Inhibits phosphodiesterase activity |

Q & A

Q. What are the standard methods for synthesizing 1H-Purine-2,6-dione derivatives, and how can purity be validated?

Methodological Answer: Synthesis typically involves alkylation or condensation reactions targeting the purine core. For example, alkylation at the N-7 or N-9 positions can be achieved using halogenated alkanes under basic conditions (e.g., K₂CO₃ in DMF). Purity validation requires:

- Chromatography : HPLC with UV detection (λ = 270–280 nm) to assess retention times against standards .

- Spectroscopy : ¹H/¹³C NMR to confirm substituent integration and absence of impurities. For instance, methyl groups at N-1 and N-3 should show singlets near δ 3.2–3.5 ppm in ¹H NMR .

- Elemental Analysis : Match experimental C/H/N/O percentages to theoretical values (e.g., ±0.3% tolerance) .

Q. How can key physicochemical properties (e.g., logP, solubility) be determined experimentally?

Methodological Answer:

- logP (Partition Coefficient) : Use shake-flask method with octanol/water phases, quantified via UV-Vis spectroscopy .

- Aqueous Solubility : Saturation solubility assays in buffered solutions (pH 1.2–7.4) with gravimetric or HPLC quantification .

- Hydrogen Bonding : IR spectroscopy to identify O-H/N-H stretches (e.g., 3200–3500 cm⁻¹ for hydroxyl groups) .

Q. Table 1: Physicochemical Properties of 1H-Purine-2,6-dione Derivatives

| Parameter | Value/Description | Reference |

|---|---|---|

| XLogP | ~0.5 (hydrophilic) | |

| H-Bond Donors/Acceptors | 1 donor, 4 acceptors | |

| Topological PSA | 78.7 Ų | |

| Rotatable Bonds | 2 |

Advanced Research Questions

Q. What advanced techniques resolve structural ambiguities in substituted purine-dione derivatives?

Methodological Answer:

- X-Ray Crystallography : Determines absolute configuration and bond angles. For example, ethyl substituents at N-7 show distinct torsional angles in the purine ring .

- 2D NMR (COSY, HSQC) : Correlates proton-proton coupling (e.g., between N-CH₃ and adjacent protons) and assigns quaternary carbons .

- Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]⁺ for C₉H₁₂N₄O₂: calc. 208.2172, obs. 208.2170) .

Q. How can discrepancies in reported thermodynamic stability data be addressed?

Methodological Answer:

- Differential Scanning Calorimetry (DSC) : Measure melting points and decomposition temperatures. For example, anhydrous forms may melt 10–15°C higher than hydrates .

- Thermogravimetric Analysis (TGA) : Quantify hydration/dehydration steps (e.g., dihydrate losing ~8% mass at 100–120°C) .

- Computational Modeling : Compare DFT-calculated Gibbs free energy with experimental data to validate stability trends .

Q. What computational strategies predict substituent effects on reactivity?

Methodological Answer:

- Quantum Mechanics (QM) : Optimize ground-state geometries at the B3LYP/6-31G* level to assess steric/electronic effects of substituents (e.g., methyl vs. ethyl groups) .

- Molecular Dynamics (MD) : Simulate solvation dynamics to predict solubility changes with substituent polarity .

- QSAR Models : Correlate topological polar surface area (TPSA) with bioavailability using datasets from analogs like theophylline .

Methodological Best Practices

- Safety Protocols : Always use fume hoods for reactions involving volatile bases (e.g., ethylenediamine) and wear PPE to avoid dermal exposure .

- Data Reproducibility : Cross-validate spectral data with NIST Chemistry WebBook entries (e.g., InChIKey: NMCHYWGKBADVMK for Fenethylline derivatives) .

- Contradiction Analysis : Replicate experimental conditions (solvent, temperature) from conflicting studies to isolate variables (e.g., hydrate vs. anhydrate forms) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.